

# Application Notes and Protocols for 4-[Methyl(propyl)amino]benzaldehyde

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## Compound of Interest

Compound Name: 4-[Methyl(propyl)amino]benzaldehyde

Cat. No.: B1386143

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-[Methyl(propyl)amino]benzaldehyde as a versatile chemical intermediate in organic synthesis, drug discovery, and materials science. Detailed protocols for key reactions and relevant quantitative data for analogous compounds are presented to guide experimental design.

## Overview of Applications

4-[Methyl(propyl)amino]benzaldehyde is an aromatic aldehyde featuring a tertiary amino group. This substitution pattern makes the aromatic ring electron-rich, enhancing its reactivity in various chemical transformations. Its structural similarity to other N,N-dialkylaminobenzaldehydes, such as 4-(Dimethylamino)benzaldehyde (DMAB) and 4-(Diethylamino)benzaldehyde (DEAB), suggests its utility in several key areas:

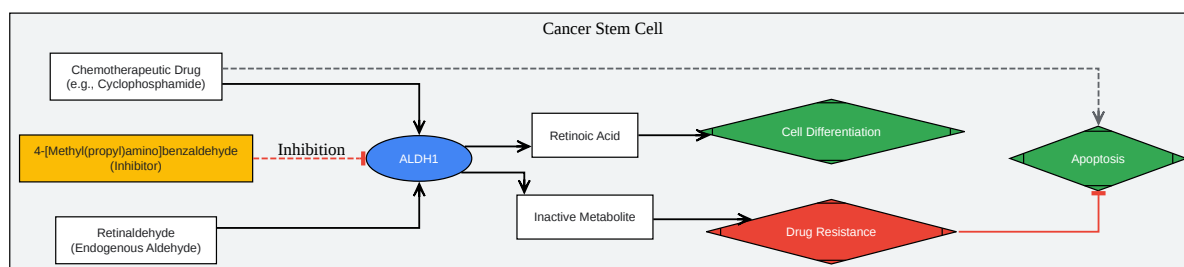
- **Pharmaceutical Synthesis:** As an intermediate for the synthesis of bioactive molecules, particularly as an inhibitor of enzymes like Aldehyde Dehydrogenase (ALDH), which is a target in cancer therapy.
- **Dye Synthesis:** As a precursor for the synthesis of various dyes, including azo dyes and other chromophores.

- Organic Synthesis: As a building block in fundamental carbon-carbon bond-forming reactions such as Knoevenagel condensations and the formation of Schiff bases.

## Application in Drug Development: Aldehyde Dehydrogenase (ALDH) Inhibition

The 4-dialkylaminobenzaldehyde scaffold is a known inhibitor of Aldehyde Dehydrogenase (ALDH), particularly the ALDH1 isoform, which is overexpressed in various cancer stem cells and contributes to chemotherapy resistance. 4-(Diethylamino)benzaldehyde (DEAB) is a well-established reversible inhibitor of ALDH1. Given its structural similarity, **4-[Methyl(propyl)amino]benzaldehyde** is a promising candidate for the development of novel ALDH inhibitors.

## Signaling Pathway Context: ALDH in Cancer



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Caption: ALDH1 inhibition by **4-[Methyl(propyl)amino]benzaldehyde**.

## Quantitative Data for Analogous ALDH Inhibitors

The following table summarizes the inhibitory activity of compounds structurally related to **4-[Methyl(propyl)amino]benzaldehyde** against ALDH. This data can serve as a benchmark for

evaluating new derivatives.

Compound	Target	Activity	Reference
4-(Diethylamino)benzaldehyde (DEAB)	ALDH1	Ki = 4 nM	[1]
4-(Diethylamino)benzaldehyde (DEAB)	Anti-androgenic effect	IC50 = 1.71 μM	[1][2]
Daidzin	ALDH2	IC50 = 80 nM	[3]
CVT-10216	ALDH2	IC50 = 29 nM	[3]
Benzyloxybenzaldehyde derivative (ABMM-15)	ALDH1A3	IC50 = 0.23 μM	[4]
Benzyloxybenzaldehyde derivative (ABMM-16)	ALDH1A3	IC50 = 1.29 μM	[4]

## Application in Organic Synthesis

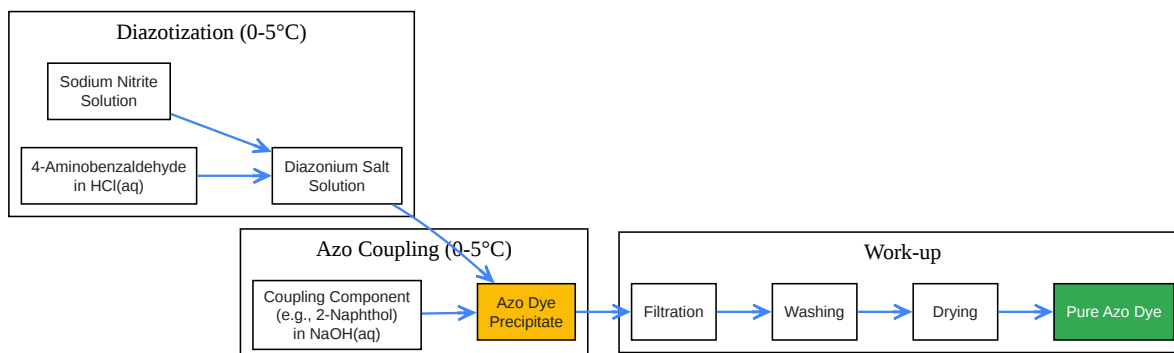
**4-[Methyl(propyl)amino]benzaldehyde** is a valuable reagent for various organic reactions. Detailed protocols for key transformations are provided below.

## Synthesis of Azo Dyes

Azo dyes can be synthesized via diazotization of an aromatic amine followed by coupling with an electron-rich species. While the target compound is an aldehyde, a related precursor, 4-aminobenzaldehyde, is used to illustrate the synthesis of a monoazo disperse dye[5]. This protocol can be adapted for derivatives of **4-[Methyl(propyl)amino]benzaldehyde** where the amino group is primary or can be revealed from a precursor.

- Diazotization:

- Dissolve 4-aminobenzaldehyde (0.02 mol) in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath.
- Add a pre-cooled aqueous solution of sodium nitrite (0.02 mol) dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- Coupling:
  - In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 0.02 mol) in an aqueous solution of sodium hydroxide (15%)[5].
  - Cool this solution to 0-5 °C.
  - Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
  - Maintain the temperature at 0-5 °C for 2 hours to allow for complete coupling[5].
  - The azo dye will precipitate out of the solution.
- Work-up:
  - Collect the precipitated dye by filtration.
  - Wash the solid with cold water until the filtrate is neutral.
  - Dry the product in a desiccator.



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Caption: Workflow for the synthesis of an azo dye.

## Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is a fundamental method for C-C bond formation[6].

- Reaction Setup:
  - To a round-bottomed flask containing ethanol (10 ml), add the active methylene compound (e.g., malononitrile, 1 mmol).
  - Add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate, or an amino-functionalized framework)[7][8].
  - Add **4-[Methyl(propyl)amino]benzaldehyde** (1 mmol) to the solution.
- Reaction:
  - Stir the reaction mixture at room temperature.

- Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can be as short as 5 minutes depending on the catalyst and substrates[7].
- Work-up:
  - Upon completion, if a heterogeneous catalyst is used, remove it by filtration.
  - Evaporate the solvent under reduced pressure.
  - Purify the crude product by recrystallization or column chromatography.

The following table presents yields for Knoevenagel condensation products from various substituted benzaldehydes with ethyl cyanoacetate, catalyzed by diisopropylethylammonium acetate (DIPEAc)[9].

Aldehyde	Product	Yield	Reference
Benzaldehyde	Ethyl-2-cyano-3-phenylacrylate	91%	[9]
2-Chlorobenzaldehyde	Ethyl-2-cyano-3-(2-chlorophenyl)acrylate	88%	[9]
Cinnamaldehyde	(4E)-Ethyl-2-cyano-5-phenylpenta-2,4-dienoate	96%	[9]
Thiophene-2-carbaldehyde	Ethyl-2-cyano-3-(thiophen-2-yl)acrylate	91%	[9]

## Synthesis of Schiff Bases

Schiff bases (imines) are formed by the condensation of a primary amine with an aldehyde. These compounds have applications in medicinal chemistry and as ligands in coordination chemistry.

- Reaction Setup:

- Dissolve equimolar amounts of **4-[Methyl(propyl)amino]benzaldehyde** and a primary amine (e.g., aniline, substituted aniline) in a suitable solvent such as methanol or ethanol.
- Add a few drops of a catalytic amount of acid (e.g., glacial acetic acid or concentrated sulfuric acid).
- Reaction:
  - Reflux the mixture for several hours (e.g., 7-8 hours)[10].
  - Monitor the reaction by TLC.
- Work-up:
  - Cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
  - Collect the product by filtration.
  - Wash the solid with a small amount of cold solvent.
  - Dry the purified Schiff base.



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Caption: Workflow for the synthesis of a Schiff base.

The following table shows the yields for Schiff bases synthesized from 4-(methylthio)benzaldehyde and various amines[10].

Amine	Product	Yield	Reference
4-Aminoantipyrine	4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl)-N,N-dimethylaniline derivative	82%	[10]
2-Amino-6-methylpyrimidin-4-ol	2-(((4-(methylthio)phenyl)methylene)amino)-6-methylpyrimidin-4-ol	75%	[10]
2-Aminobenzimidazole	N-((4-(methylthio)phenyl)methylene)-1H-benzo[d]imidazol-2-amine	78%	[10]
2-Aminothiazole	N-((4-(methylthio)phenyl)methylene)thiazol-2-amine	68%	[10]

## Conclusion

**4-[Methyl(propyl)amino]benzaldehyde** is a valuable and versatile chemical intermediate with significant potential in drug discovery, dye chemistry, and general organic synthesis. The protocols and data provided, based on closely related analogues, offer a solid foundation for researchers and scientists to explore its applications in their respective fields. The compound's utility as a scaffold for ALDH inhibitors is a particularly promising area for future drug development efforts.

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